2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER
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Overview
Description
2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER is a complex organic compound with a molecular formula of C29H35N7O7 and a molecular weight of 593.63 g/mol . This compound is known for its intricate structure, which includes a pyrido[2,3-b]pyrazine core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate involves multiple steps. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s pyrido[2,3-b]pyrazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: While structurally different, coumarin derivatives also possess significant biological activities and are used in similar research applications.
The uniqueness of diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research.
Properties
CAS No. |
30826-47-2 |
---|---|
Molecular Formula |
C29H35N7O7 |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C29H35N7O7/c1-6-42-25(39)13-12-22(29(41)43-7-2)34-28(40)19-8-10-21(11-9-19)36(5)16-20-15-30-27-26(33-20)23(31-17(3)37)14-24(35-27)32-18(4)38/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,34,40)(H2,30,31,32,35,37,38) |
InChI Key |
LNLBRTNRDASJJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=CC(=N3)NC(=O)C)NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=CC(=N3)NC(=O)C)NC(=O)C |
Key on ui other cas no. |
30826-47-2 |
sequence |
XX |
Origin of Product |
United States |
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